1-Propene, 1,3,3-trichloro-

Overview

Description

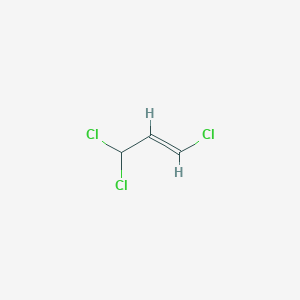

1-Propene, 1,3,3-trichloro- is an organic compound with the molecular formula C₃H₃Cl₃ and a molecular weight of 145.415 g/mol . It is also known by other names such as 3,3,3-trichloropropene and 3,3,3-trichloro-1-propene . This compound is characterized by the presence of three chlorine atoms attached to the propene backbone, making it a trichlorinated derivative of propene.

Preparation Methods

The synthesis of 1-Propene, 1,3,3-trichloro- can be achieved through the dehydrochlorination of 1,1,1,3-tetrachloropropane . This reaction typically occurs in the liquid phase at temperatures ranging from 30°C to 50°C . The reaction can be catalyzed by various bases, and the process involves the elimination of hydrogen chloride (HCl) to form the desired trichloropropene product .

Chemical Reactions Analysis

1-Propene, 1,3,3-trichloro- undergoes several types of chemical reactions, including:

Reduction: This compound can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms in 1-Propene, 1,3,3-trichloro- can be substituted by other nucleophiles, leading to the formation of various substituted propene derivatives.

Elimination: Under certain conditions, the compound can undergo elimination reactions to form different alkenes.

Common reagents used in these reactions include zerovalent zinc for reduction and various bases for dehydrochlorination . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propene, 1,3,3-trichloro- has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of various chlorinated derivatives.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

Industry: It is used in the manufacture of pesticides, herbicides, and other agrochemicals due to its reactivity and ability to form various derivatives.

Mechanism of Action

The mechanism of action of 1-Propene, 1,3,3-trichloro- involves its interaction with molecular targets through its reactive chlorine atoms. These chlorine atoms can participate in various chemical reactions, including nucleophilic substitution and elimination, leading to the formation of different products. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-Propene, 1,3,3-trichloro- can be compared with other similar compounds such as:

1-Propene, 1,1,3-trichloro-: This compound has a similar structure but with the chlorine atoms positioned differently on the propene backbone.

1-Propene, 1,2,3-trichloro-: This is another trichlorinated derivative of propene with different chlorine atom positions.

The uniqueness of 1-Propene, 1,3,3-trichloro- lies in its specific chlorine atom arrangement, which influences its reactivity and the types of reactions it undergoes.

Biological Activity

1-Propene, 1,3,3-trichloro- (CAS No. 26556-03-6) is a chlorinated hydrocarbon that has garnered attention for its potential biological activities. This compound is primarily utilized in industrial applications but has also been studied for its effects on biological systems. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

1-Propene, 1,3,3-trichloro- is characterized by its unique molecular structure, which includes three chlorine atoms attached to a propene backbone. This configuration influences its reactivity and interaction with biological molecules.

The biological activity of 1-propene, 1,3,3-trichloro- is primarily linked to its ability to interact with cellular components. Chlorinated compounds often exhibit mechanisms that include:

- Enzyme Inhibition : Chlorinated hydrocarbons can inhibit various enzymes, impacting metabolic pathways.

- Receptor Interaction : These compounds may interact with specific receptors, leading to altered signaling pathways.

Biological Activities

Research indicates that 1-propene, 1,3,3-trichloro- exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that chlorinated compounds can possess antimicrobial properties against various pathogens.

- Cytotoxic Effects : There is evidence suggesting that this compound may induce cytotoxicity in certain cell lines, which could have implications in cancer research.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Cytotoxicity | Induces cell death in cultures | |

| Enzyme Inhibition | Inhibits metabolic enzymes |

Case Studies

Several studies have explored the biological implications of chlorinated propene derivatives:

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various chlorinated compounds, including 1-propene derivatives. Results indicated significant inhibition of bacterial growth in vitro.

- Cytotoxicity Assessment : Research focused on the cytotoxic effects of chlorinated propene on human cell lines. The findings revealed that exposure led to increased apoptosis rates compared to controls.

Toxicological Profile

The toxicological profile of 1-propene, 1,3,3-trichloro- suggests potential health risks associated with exposure:

- Acute Toxicity : Inhalation or dermal exposure may lead to respiratory issues or skin irritation.

- Chronic Effects : Long-term exposure has been associated with liver and kidney damage in animal studies.

Table 2: Toxicological Effects

Properties

IUPAC Name |

(E)-1,3,3-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMZDLNSWZGRDB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Cl)\C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067225 | |

| Record name | 1-Propene, 1,3,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26556-03-6 | |

| Record name | 1-Propene, 1,3,3-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026556036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,3,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 1,3,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.